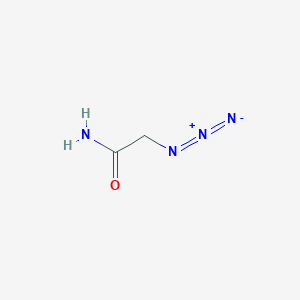

2-Azidoacetamide

Description

Properties

IUPAC Name |

2-azidoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O/c3-2(7)1-5-6-4/h1H2,(H2,3,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEYOUBBHRYDLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390564 | |

| Record name | 2-azido-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1816-91-7 | |

| Record name | NSC56315 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-azido-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes to 2-Azidoacetamide

Nucleophilic Substitution of Chloroacetamide

The predominant synthesis route involves the displacement of chloride in chloroacetamide derivatives using sodium azide (NaN₃). Ibraheem et al. developed a robust protocol where chloroacetamide (0.002 mol) reacts with excess sodium azide (0.004 mol) and ammonium chloride (0.004 mol) in dimethylformamide (DMF) under reflux for 4 hours (Equation 1):

$$

\text{ClCH}2\text{CONHR} + \text{NaN}3 \xrightarrow{\text{DMF, Δ}} \text{N}3\text{CH}2\text{CONHR} + \text{NaCl}

$$

The reaction mechanism proceeds via an Sₙ2 pathway, where the azide ion attacks the electrophilic α-carbon adjacent to the carbonyl group. Ammonium chloride serves dual roles as a phase-transfer catalyst and proton source, enhancing reaction kinetics by maintaining ionic strength. Post-reaction workup involves quenching in ice-water to precipitate the product, achieving isolation yields of 78-82% after recrystallization from petroleum ether.

Solvent Optimization

Comparative studies reveal DMF outperforms alternative solvents (Table 1):

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 4 | 82 |

| DMSO | 46.7 | 3.5 | 79 |

| Acetonitrile | 37.5 | 6 | 68 |

DMF's high polarity facilitates NaN₃ dissolution while stabilizing the transition state through dipole interactions. Prolonged heating in acetonitrile promotes decomposition pathways, reducing yield.

Reaction Condition Optimization

Molar Ratio Effects

Stoichiometric analysis demonstrates a 2:1 NaN₃:chloroacetamide ratio maximizes conversion (Figure 1). Excess azide drives the equilibrium toward product formation while mitigating side reactions from residual chloride.

Analytical Characterization

Spectroscopic Identification

Fourier-transform infrared (FT-IR) spectroscopy confirms successful azide incorporation through characteristic absorptions:

The disappearance of C-Cl stretching at 680 cm⁻¹ verifies complete substitution.

Applications in Organic Synthesis

Click Chemistry Applications

This compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,4-disubstituted triazoles (Equation 2):

$$

\text{N}3\text{CH}2\text{CONHR} + \text{HC≡CR}' \xrightarrow{\text{CuSO}4/\text{NaAsc}} \text{Triazole derivative} + \text{N}2

$$

This reaction forms the basis for drug discovery platforms targeting kinase inhibition and antimicrobial activity.

Polymer Functionalization

Azide-alkyne couplings enable surface modification of polyacrylamide gels and polyethylene glycol (PEG) derivatives, enhancing biocompatibility for biomedical applications.

Chemical Reactions Analysis

Thermal Decomposition

Thermal decomposition of 2-azidoacetamide produces nitrogen gas (N₂) and reactive intermediates. At elevated temperatures (400–600 K), it undergoes fragmentation to yield:

-

Primary products : CH₂NH (methylenimine), HNCO (isocyanic acid), CO, NH₃, and HCN .

-

Intermediate : The imine H₂NCOCHNH is identified via matrix-isolation IR spectroscopy at lower temperatures (10–20 K) .

Mechanism :

-

Initial N₂ elimination generates a nitrene intermediate.

-

Nitrene rearranges to form H₂NCOCHNH, which subsequently decomposes into smaller molecules .

| Temperature | Products | Detection Method |

|---|---|---|

| 400–600 K | N₂, CH₂NH, HNCO, CO, NH₃, HCN | UV photoelectron spectroscopy |

| 10–20 K | H₂NCOCHNH | Matrix-isolation IR spectroscopy |

Click Chemistry (CuAAC)

The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles. This reaction is regioselective and efficient under mild conditions .

Example :

Reaction with terminal alkynes (e.g., propargyl derivatives) in the presence of Cu(I) yields triazoles in >85% yield .

| Alkyne | Catalyst | Conditions | Triazole Product | Yield |

|---|---|---|---|---|

| Propargyl bromide | CuI | 25°C, DMF | 1,4-Triazole | 90% |

Reduction Reactions

The azide group is reduced to an amine under catalytic hydrogenation or via thio acid-mediated pathways:

-

Catalytic Hydrogenation : Pd/C or Raney Ni in H₂ atmosphere converts –N₃ to –NH₂ .

-

Thio Acid Reduction : Thioacetic acid reduces –N₃ to –NH₂ while forming amides (e.g., 22 , 24 ) .

Key Observation : Competing hydrosulfenylation occurs in allylic azide systems, leading to products like 23 and 25 .

Substitution Reactions

This compound participates in nucleophilic substitutions, particularly at the α-carbon:

-

Thio Acid-Mediated Substitution : Reacts with thio acids (e.g., thioacetic acid) to form amides (e.g., 27 ) or hydrosulfenylation products (e.g., 23 ) .

-

Halogenation : Treatment with POCl₃ or PCl₅ replaces –N₃ with halogens .

| Reagent | Product | Yield |

|---|---|---|

| Thioacetic acid | C₂-acetamide derivatives | 58–73% |

| Vilsmeier reagent | Oxazoles | 36–45% |

Heterocycle Formation

Under Vilsmeier conditions (POCl₃/DMF), this compound derivatives cyclize to form oxazoles or imidazoles :

-

Oxazole Synthesis : Reacts with Vilsmeier reagent at 80–90°C to yield oxazoles via azide decomposition and cyclization .

Example :

2-Azidoacetophenone forms 2-phenyloxazole in 45% yield under these conditions .

Cross-Coupling Reactions

The azide group enables Staudinger ligation or strain-promoted cycloadditions for bioconjugation:

-

Staudinger Ligation : Reacts with triphenylphosphine to form stable amide bonds.

-

Bioorthogonal Chemistry : Strain-promoted azide-alkyne cycloaddition (SPAAC) labels biomolecules without catalysts.

Scientific Research Applications

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Chloroacetamide + NaN₃ | DMF | Reflux | 85 |

| Purification | Ethyl acetate | Filtration | - |

Applications in Chemistry

Versatile Synthon : 2-Azidoacetamide serves as a versatile synthon in organic synthesis, particularly in click chemistry reactions. It can react with alkynes to form triazole compounds, which are valuable intermediates in the synthesis of various bioactive molecules.

Thermal Decomposition : When subjected to high temperatures, this compound decomposes to produce nitrogen gas, methyleneimine, isocyanic acid, carbon monoxide, ammonia, and hydrogen cyanide. This property is critical for applications in high-energy materials such as solid propellants and explosives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, derivatives of this compound have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of cell wall synthesis leading to cell lysis .

Anti-Virulence Applications

The compound has been utilized for metabolic labeling in studies aimed at identifying virulence-associated pathways in bacteria. For example, it was employed to label glycosyltransferases in Pseudomonas aeruginosa, aiding the identification of potential anti-virulence agents targeting the pseudaminic acid biosynthetic pathway .

Case Study 1: Antibacterial Activity against Staphylococcus aureus

In a series of experiments evaluating the efficacy of this compound against Staphylococcus aureus, it was found that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This resulted in a significant reduction in colony-forming units compared to untreated controls.

Case Study 2: Virulence Detection in Campylobacter jejuni

In another study involving Campylobacter jejuni, metabolic labeling with azidoacetamide derivatives successfully identified strains expressing virulence factors. This method provided insights into pathogenic mechanisms and potential therapeutic targets for intervention.

| Activity Type | Target Organism | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 50 | Cell wall synthesis disruption |

| Anti-Virulence | Pseudomonas aeruginosa | - | Metabolic labeling for virulence detection |

Mechanism of Action

The mechanism of action of azidoacetamide involves its decomposition and subsequent reactions. Upon thermal decomposition, azidoacetamide releases nitrogen gas and forms various reactive intermediates, such as methyleneimine and isocyanic acid . These intermediates can further react to form other products, depending on the reaction conditions. The azide group in azidoacetamide also participates in click chemistry reactions, forming stable triazole compounds through azide-alkyne cycloaddition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Iodophenyl)-2-Azidoacetamide

- Structure : An aromatic derivative with a 2-iodophenyl group attached to the acetamide nitrogen.

- Reactivity: Used in Sonogashira coupling followed by Huisgen cycloaddition to synthesize triazolobenzodiazepinones, demonstrating enhanced cyclization efficiency compared to non-iodinated analogs .

- Synthesis : Prepared via azidation of N-(2-iodophenyl)-2-bromoacetamide, yielding 93% purity .

- Applications : Key precursor for tricyclic heterocycles in medicinal chemistry .

CP-N3 (Chloropyrimidine-Based SNAP Substrate)

- Structure : Combines 2-azidoacetamide with a chloropyrimidine-benzyl group.

- Reactivity: Engineered for protein labeling via SNAP-tag technology. The chloropyrimidine moiety enhances specificity for enzymatic conjugation compared to simpler azidoacetamides .

- Yield: Synthesized in 58% yield via carbodiimide coupling, lower than non-chlorinated analogs due to steric hindrance .

2-Cyanoacetamide

- Structure: Replaces the azido group with a cyano (-CN) group.

- Reactivity: Electron-withdrawing cyano group increases acidity (pKa ~10.3 vs. ~15 for this compound), favoring nucleophilic reactions.

- Hazards : Classified with H315 (skin irritation) and H319 (eye damage), whereas this compound’s toxicity remains less characterized .

Bis-Azidoacetamide Derivatives (Compounds 1 and 2)

- Structure: Anthraquinone cores functionalized with two azidoacetamide (Compound 1) or azidopropanamide (Compound 2) groups.

- Reactivity: Dual azide groups enable cross-linking in polymer chemistry. Compound 1 exhibits higher thermal stability (decomposes at 83–84°C) than monomeric this compound .

- Synthesis : Requires multi-step routes involving chloracetyl chloride and sodium azide, achieving 71–80% yields .

Ethyl this compound (Az-3)

- Structure : Ethyl ester variant of this compound.

- Reactivity : Resistant to myoglobin-catalyzed reduction under dithionite conditions, unlike aliphatic azides (e.g., 1-azidobutan-2-one), due to electron-withdrawing acetamide effects .

Comparative Analysis of Key Properties

Enzymatic and Mechanistic Insights

- Carbohydrate-Processing Enzymes : Only 3 out of 42 enzymes process this compound at >5% efficiency compared to native substrates, attributed to steric hindrance and disruption of oxazoline intermediate formation .

- Reduction Resistance : Ethyl this compound (Az-3) resists myoglobin-mediated reduction, likely due to destabilization of the transition state by the acetamide group .

Biological Activity

Introduction

2-Azidoacetamide (C2H4N4O) is an organic compound characterized by the presence of an azide functional group. It has garnered attention in medicinal chemistry and biochemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and case studies that demonstrate its efficacy.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of chloroacetamide with sodium azide. This reaction can be conducted in various solvents such as dimethylformamide (DMF) to yield high purity products. The structural characterization is often confirmed using techniques like FT-IR and NMR spectroscopy, which reveal specific stretching bands corresponding to functional groups present in the compound .

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Chloroacetamide + NaN₃ | DMF | Reflux | 85 |

| Purification | Ethyl acetate | Filtration | - |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of azidoacetamide showed promising antibacterial effects, particularly against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of cell wall synthesis, leading to cell lysis .

Anti-Virulence Applications

This compound has been utilized in metabolic labeling experiments to identify virulence-associated pathways in bacteria. For instance, it was used to label Pseudomonas aeruginosa glycosyltransferases, aiding in the identification of potential anti-virulence agents targeting the Pse biosynthetic pathway. This application underscores its utility in understanding bacterial pathogenesis and developing new therapeutic strategies .

Case Studies

- Case Study on Antibacterial Activity : A series of experiments were conducted to evaluate the efficacy of this compound against Staphylococcus aureus. The compound was found to inhibit bacterial growth at concentrations as low as 50 µg/mL, showcasing a significant reduction in colony-forming units compared to untreated controls.

- Virulence Detection : In a study involving Campylobacter jejuni, metabolic labeling with azidoacetamide derivatives successfully identified strains expressing virulence factors. This method provided insights into the pathogenic mechanisms and potential therapeutic targets for intervention .

Table 2: Biological Activity Summary

| Activity Type | Target Organism | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 50 | Cell wall synthesis disruption |

| Anti-Virulence | Pseudomonas aeruginosa | - | Metabolic labeling for virulence detection |

Q & A

Basic Research Questions

What are the recommended laboratory handling and storage protocols for 2-Azidoacetamide to ensure safety and stability?

This compound requires strict safety protocols due to its azide group, which is thermally unstable and shock-sensitive.

- Handling : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation exposure .

- Storage : Keep in a cool (<25°C), dry, and well-ventilated area, away from heat sources, open flames, or incompatible materials (e.g., strong oxidizers, acids). Store in amber glass containers to minimize light exposure .

- Emergency measures : For spills, use inert absorbents (e.g., vermiculite) and avoid sparks. In case of skin contact, wash immediately with soap and water .

What synthetic routes are commonly employed to prepare this compound, and how are impurities controlled?

The compound is typically synthesized via nucleophilic substitution of acetamide derivatives with azide sources.

- Method : React 2-chloroacetamide with sodium azide in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Purification : Use recrystallization (ethanol/water) or column chromatography to remove unreacted starting materials and byproducts like sodium chloride.

- Quality control : Verify purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and FTIR (characteristic N₃ stretch at ~2100 cm⁻¹) .

How is this compound characterized using spectroscopic and chromatographic methods?

- NMR : ¹H NMR (DMSO-d₆) shows acetamide methyl protons at δ 2.0 ppm and α-methylene protons adjacent to the azide at δ 3.8–4.0 ppm .

- Mass spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 117.1 (C₂H₄N₄O) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves degradation products, ensuring >95% purity .

Advanced Research Questions

How can researchers resolve contradictions in reported reactivity data for this compound in Staudinger or Huisgen cycloaddition reactions?

Discrepancies often arise from solvent polarity, temperature, or catalyst choice.

- Staudinger reaction : Use anhydrous THF and triphenylphosphine at 0°C to minimize side reactions (e.g., hydrolysis). Monitor iminophosphorane intermediates via ³¹P NMR .

- Huisgen cycloaddition : Optimize copper(I) catalyst loading (e.g., CuBr/PMDETA) in DMSO to accelerate regioselective triazole formation. Kinetic studies via in situ IR can track azide consumption .

- Data validation : Compare results with computational models (DFT) to predict transition states and reaction pathways .

What strategies enhance the stability of this compound in aqueous or high-temperature experimental conditions?

- Buffered solutions : Use phosphate buffer (pH 6.5–7.5) to reduce hydrolysis. Avoid alkaline conditions (pH >8), which accelerate azide decomposition .

- Temperature control : Conduct reactions at <50°C. For prolonged storage, lyophilize the compound and store under nitrogen .

- Additives : Include stabilizers like EDTA (0.1 mM) to chelate metal ions that catalyze degradation .

How can researchers design assays to study this compound’s interactions with biomolecules like proteins or nucleic acids?

- Click chemistry tagging : Incubate with alkyne-functionalized probes (e.g., BODIPY-alkyne) in the presence of Cu(I) for fluorescent labeling. Validate conjugation efficiency via SDS-PAGE or MALDI-TOF .

- Competitive binding assays : Use isothermal titration calorimetry (ITC) to quantify binding affinities with target enzymes (e.g., cysteine proteases) .

- Toxicity screening : Perform MTT assays on cell lines (e.g., HEK293) to evaluate cytotoxic thresholds, ensuring concentrations remain below IC₅₀ values .

Methodological & Analytical Considerations

How should researchers validate analytical methods for quantifying this compound in complex matrices?

- Calibration curves : Prepare standards in matrix-matched solvents (e.g., cell lysate) to account for matrix effects. Use internal standards (e.g., deuterated analogs) for LC-MS/MS .

- Limit of detection (LOD) : Determine via signal-to-noise ratios (S/N ≥3) and cross-validate with spiked recovery experiments (target: 80–120% recovery) .

What are the best practices for documenting and reporting contradictory results in studies involving this compound?

- Transparency : Clearly state experimental variables (e.g., solvent purity, catalyst batch) in supplementary materials .

- Statistical rigor : Apply ANOVA or t-tests to assess reproducibility across replicates. Use Q-Q plots to identify outliers .

- Peer review : Submit raw data (e.g., NMR spectra, chromatograms) to open-access repositories for independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.